2-chloro-N-cyclooctylacetamide
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Overview
Description
2-chloro-N-cyclooctylacetamide is an organic compound with the molecular formula C10H18ClNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclooctyl group, and the alpha carbon is substituted with a chlorine atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-cyclooctylacetamide can be synthesized through the reaction of cyclooctylamine with chloroacetyl chloride. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclooctylamine+Chloroacetyl chloride→this compound+HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chloroacetyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclooctylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form cyclooctylamine and chloroacetic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: Cyclooctylamine and chloroacetic acid.
Reduction: Cyclooctylamine.
Scientific Research Applications
2-chloro-N-cyclooctylacetamide is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclooctylacetamide involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or modify protein function. The compound’s chlorine atom is particularly reactive, making it effective in forming stable adducts with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-chloro-N-phenylacetamide: Contains a phenyl group instead of a cyclooctyl group.
Uniqueness
2-chloro-N-cyclooctylacetamide is unique due to its larger cyclooctyl group, which can influence its steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological molecules compared to its smaller analogs like 2-chloro-N-cyclohexylacetamide and 2-chloro-N-phenylacetamide.
Properties
IUPAC Name |
2-chloro-N-cyclooctylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c11-8-10(13)12-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBJQCMYTNHWPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405477 |
Source
|
Record name | 2-chloro-N-cyclooctylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-43-3 |
Source
|
Record name | 2-chloro-N-cyclooctylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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